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Compound of Interest

Compound Name: Feigrisolide A

Cat. No.: B1246258 Get Quote

This application note details a stereoselective synthetic route to the originally proposed

structure of the Feigrisolide A lactone core. It is important to note that this synthesis ultimately

led to the structural revision of Feigrisolide A, as the spectral data of the synthetic product did

not match that of the natural product.[1][2][3][4] Researchers have since established that

Feigrisolides A and B are identical to (-)-nonactic acid and (+)-homononactic acid, respectively.

[2][3]

This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug

development, providing a detailed methodology for the construction of a complex lactone

scaffold. The key transformations in this synthesis involve a Brown asymmetric allylation and

an Evans aldol reaction to control the stereochemistry of the molecule.[1][2][3][4]

Key Synthetic Strategy
The synthesis commences with the commercially available chiral starting material, ethyl (S)-3-

hydroxybutyrate. The synthetic pathway focuses on the sequential installation of stereocenters

through well-established asymmetric reactions. A Brown asymmetric allylation is employed to

create a key homoallylic alcohol with high diastereoselectivity. Subsequently, an Evans aldol

reaction is utilized to introduce another stereocenter, followed by a series of functional group

manipulations and finally, lactonization to yield the target seven-membered ring.

Experimental Workflow Diagram
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Caption: Overall synthetic workflow for the proposed Feigrisolide A lactone core.
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Protocols
Synthesis of the Aldehyde Intermediate
The initial steps involve the protection of the hydroxyl group of ethyl (S)-3-hydroxybutyrate,

followed by reduction to the corresponding aldehyde.

Table 1: Reagents and Conditions for Aldehyde Synthesis

Step
Starting
Material

Reagents and
Conditions

Product Yield (%)

1
Ethyl (S)-3-

hydroxybutyrate

TPSCl,

Imidazole, DMF

TPS-protected

ester
-

2
TPS-protected

ester

DIBAL-H,

CH2Cl2, -78 °C
Aldehyde 7 -

Note: Specific yields for these initial steps are often high and quantitative, as they are standard

protecting group and reduction reactions.

Brown Asymmetric Allylation and Subsequent
Transformations
The aldehyde is then subjected to a Brown asymmetric allylation to introduce a new

stereocenter. This is followed by protection of the newly formed alcohol and conversion of the

terminal alkene to a primary alcohol.

Table 2: Asymmetric Allylation and Functional Group Manipulations
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Step
Starting
Material

Reagents
and
Conditions

Product
Diastereom
eric Ratio

Yield (%)

3 Aldehyde 7

(-)-Ipc2B-

allyl, Et2O,

-78 °C

Homoallylic

alcohol 8
89:11 -

4
Homoallylic

alcohol 8

Benzyl

trichloroaceti

midate, TfOH

(cat.),

CH2Cl2

Benzyl ether

9
- -

5
Benzyl ether

9

9-BBN, THF;

then H2O2,

NaOH

Primary

alcohol 10
- -

Note: The diastereomeric ratio highlights the high stereoselectivity of the Brown allylation.

Evans Aldol Reaction and Lactonization
The primary alcohol is oxidized to an aldehyde, which then undergoes an Evans aldol reaction

with an oxazolidinone auxiliary to create the final stereocenter before lactonization.

Table 3: Evans Aldol Reaction and Final Lactonization
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Step
Starting
Material

Reagents
and
Conditions

Product
Diastereom
eric Ratio

Yield (%)

6
Primary

alcohol 10

Swern

Oxidation (or

Dess-Martin)

Aldehyde - -

7 Aldehyde

(S)-4-benzyl-

2-

oxazolidinone

, Bu2BOTf,

DIPEA; then

add aldehyde

Aldol adduct >95:5 -

8 Aldol adduct

TBSCl,

imidazole,

DMF

TBS-

protected

adduct

- -

9

TBS-

protected

adduct

LiOH, H2O2,

THF/H2O

Carboxylic

acid
- -

10
Carboxylic

acid

HF-Pyridine,

THF

Deprotected

acid
- -

11
Deprotected

acid

Yamaguchi

Macrolactoniz

ation (2,4,6-

trichlorobenz

oyl chloride,

Et3N, DMAP)

Lactone Core - -

Note: The high diastereoselectivity in the Evans aldol reaction is crucial for the stereochemical

integrity of the final product.

Detailed Experimental Protocols
Step 3: Brown Asymmetric Allylation of Aldehyde 7 To a solution of (-)-Ipc2BCl in diethyl ether

at -78 °C is added allylmagnesium bromide. The resulting mixture is stirred for 30 minutes. A
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solution of aldehyde 7 in diethyl ether is then added dropwise. The reaction is stirred at -78 °C

for 3 hours and then warmed to room temperature. The reaction is quenched with methanol

and then a solution of NaOH and H2O2. The product is extracted with diethyl ether, and the

combined organic layers are dried over MgSO4 and concentrated. The resulting homoallylic

alcohol 8 is purified by column chromatography.

Step 7: Evans Aldol Reaction To a solution of (S)-4-benzyl-2-oxazolidinone in CH2Cl2 at 0 °C is

added Bu2BOTf and DIPEA. The mixture is stirred for 30 minutes. The solution is then cooled

to -78 °C, and the aldehyde from step 6 is added dropwise. The reaction is stirred at -78 °C for

2 hours and then at 0 °C for 1 hour. The reaction is quenched with a phosphate buffer and

extracted with CH2Cl2. The organic layer is dried and concentrated to give the aldol adduct,

which is purified by chromatography.

Step 11: Yamaguchi Macrolactonization To a solution of the deprotected carboxylic acid in THF

is added 2,4,6-trichlorobenzoyl chloride and triethylamine. The mixture is stirred at room

temperature for 2 hours. The resulting solution is then added dropwise to a solution of DMAP in

toluene at reflux. The reaction is stirred for 12 hours. The solvent is removed under reduced

pressure, and the residue is purified by column chromatography to afford the final lactone core.

Logical Relationship of Key Stereocontrolling Reactions
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Caption: Stereochemical control in the synthesis of the Feigrisolide A lactone core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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